REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[CH:15]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2.[CH:16](=O)[CH:17]=[CH2:18].[OH-].[Na+]>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[N:1]1[C:2]2[C:15](=[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]3=[C:8]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]3=2)[CH:18]=[CH:17][CH:16]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
ferric chloride
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
propenal
|
Quantity
|
875 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a drying oven
|
Type
|
TEMPERATURE
|
Details
|
thermal reflux for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
Next, the resulting solution was extracted
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate
|
Type
|
CUSTOM
|
Details
|
water was removed
|
Type
|
ADDITION
|
Details
|
by adding dried magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
FILTRATION
|
Details
|
filtration and concentration processes
|
Type
|
CUSTOM
|
Details
|
The result was next purified
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C3C(=C4C(=C12)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |